3-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS No.: 2034617-73-5
Cat. No.: VC5618055
Molecular Formula: C17H25ClN2O2S2
Molecular Weight: 388.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034617-73-5 |
|---|---|
| Molecular Formula | C17H25ClN2O2S2 |
| Molecular Weight | 388.97 |
| IUPAC Name | 3-chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H25ClN2O2S2/c18-15-2-1-3-17(12-15)24(21,22)19-13-14-4-8-20(9-5-14)16-6-10-23-11-7-16/h1-3,12,14,16,19H,4-11,13H2 |
| Standard InChI Key | VYPYGFMHJCZSDD-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3CCSCC3 |
Introduction
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C₁₇H₂₅ClN₂O₂S₂, with a molecular weight of 388.97 g/mol. Its IUPAC name systematically describes the connectivity of its components: a 3-chlorobenzenesulfonamide group linked via a methylene bridge to a piperidine ring substituted at the 1-position with a tetrahydro-2H-thiopyran-4-yl group. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3CCSCC3 |
| InChI Key | VYPYGFMHJCZSDD-UHFFFAOYSA-N |
| PubChem CID | 91814268 |
| Solubility | Not experimentally determined |
The thiopyran moiety introduces a sulfur atom into the cyclic ether structure, potentially influencing lipophilicity and metabolic stability. The piperidine ring contributes to conformational flexibility, which may enhance binding to protein targets.
Synthesis and Structural Elucidation
Synthetic Strategy
The synthesis of 3-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide likely involves multi-step reactions, as suggested by analogous sulfonamide syntheses . A plausible route includes:
-
Formation of the Piperidine-Thiopyran Substituent:
-
Alkylation or reductive amination of tetrahydro-2H-thiopyran-4-amine with a piperidine derivative to install the thiopyran group at the piperidine’s 1-position.
-
-
Introduction of the Methylene Bridge:
-
Reaction of the piperidine-thiopyran intermediate with formaldehyde or equivalent methylene donors to generate the (piperidin-4-yl)methylamine structure.
-
-
Sulfonamide Coupling:
Analytical Characterization
While experimental data for this specific compound are sparse, structural confirmation would typically rely on:
-
NMR Spectroscopy: To verify the integration of aromatic protons (3-chlorophenyl), methylene bridges, and thiopyran/piperidine protons.
-
Mass Spectrometry: To confirm the molecular ion peak at m/z 388.97 and fragmentation patterns.
Hypothesized Biological Activity
Mechanistic Considerations
-
Neurological Targets: The piperidine moiety is prevalent in ligands for sigma receptors or serotonin transporters, implicating potential antidepressant or antipsychotic activity.
-
Enzyme Inhibition: Sulfonamides often inhibit carbonic anhydrases or matrix metalloproteinases; the chlorine substituent may enhance binding affinity to hydrophobic active sites.
Comparative Analysis with Structural Analogs
The compound shares features with Venetoclax intermediates (e.g., 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide), which target B-cell lymphoma-2 (Bcl-2) proteins . While the thiopyran sulfur atom may alter electronic properties compared to oxygen-containing analogs, the core sulfonamide structure retains potential for protein interaction.
Pharmacokinetic and Toxicological Considerations
Predicted ADME Properties
-
Absorption: Moderate bioavailability is expected due to the molecular weight (388.97 g/mol) and presence of hydrogen bond donors/acceptors.
-
Metabolism: The thiopyran sulfur may undergo oxidation to sulfoxide or sulfone metabolites, potentially altering activity.
Toxicity Risks
-
Off-Target Effects: Sulfonamides are associated with hypersensitivity reactions; the chlorine substituent could exacerbate idiosyncratic toxicity.
-
CYP Inhibition: Piperidine-containing compounds occasionally inhibit cytochrome P450 enzymes, necessitating metabolic studies.
Research Gaps and Future Directions
Despite its intriguing structure, experimental data for this compound remain limited. Priority research areas include:
-
Target Identification: High-throughput screening against kinase or GPCR panels to elucidate mechanistic pathways.
-
Synthetic Optimization: Improving yield and purity through catalysis (e.g., palladium-mediated couplings).
-
In Vivo Efficacy: Testing in disease models relevant to neurological or inflammatory disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume